molecular formula C6H4BrF2NO2S B13456693 3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride

3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride

Cat. No.: B13456693
M. Wt: 272.07 g/mol
InChI Key: AUTPSXZMDFMGJC-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H4BrFNO2S It is a derivative of benzene, substituted with amino, bromo, fluoro, and sulfonyl fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Bromination: Substitution of a hydrogen atom with a bromine atom.

    Fluorination: Introduction of a fluorine atom.

    Reduction: Conversion of the nitro group to an amino group.

    Sulfonylation: Introduction of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can be substituted with other functional groups.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group, and vice versa.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halogens, nucleophiles, and electrophiles under conditions such as acidic or basic environments.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and hydrogen gas (H2) with a palladium catalyst for reduction.

    Coupling Reactions: Reagents like boronic acids and palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can form biaryl compounds.

Scientific Research Applications

3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of materials with specific properties, such as polymers and dyes.

    Biological Research: Studied for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. The amino, bromo, and fluoro groups can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    3-Amino-5-bromobenzene-1-sulfonyl fluoride: Lacks the fluorine substitution.

    4-Fluorobenzyl bromide: Contains a benzyl bromide group instead of a sulfonyl fluoride group.

Uniqueness

3-Amino-5-bromo-4-fluorobenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C6H4BrF2NO2S

Molecular Weight

272.07 g/mol

IUPAC Name

3-amino-5-bromo-4-fluorobenzenesulfonyl fluoride

InChI

InChI=1S/C6H4BrF2NO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H,10H2

InChI Key

AUTPSXZMDFMGJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)S(=O)(=O)F

Origin of Product

United States

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